Imidazolium Salt Reactivity Advantage
The target compound (as 4-ethylcarbamoylimidazolium-5-olate) belongs to the carbamoylimidazolium salt class. Kinetic studies on base-promoted hydrolysis demonstrate that carbamoylimidazolium salts undergo hydrolysis over one hundred times faster than their neutral carbamoylimidazole counterparts, due to the 'imidazolium effect' that lowers the activation barrier for nucleophilic attack [1]. This rate enhancement translates directly to higher yields in carbamoyl transfer reactions with amines, thiols, alcohols, and carboxylic acids under mild conditions without chromatographic purification [1].
| Evidence Dimension | Relative hydrolysis rate (base-promoted) as a proxy for carbamoyl transfer reactivity |
|---|---|
| Target Compound Data | Carbamoylimidazolium salt class: >100-fold rate acceleration vs. carbamoylimidazole |
| Comparator Or Baseline | Carbamoylimidazole (neutral, non-salt form): baseline rate = 1 |
| Quantified Difference | >100× rate acceleration |
| Conditions | Base-promoted hydrolysis, kinetic measurement (Tetrahedron 2005, 61, 7153–7175) |
Why This Matters
Procurement of the zwitterionic imidazolium-5-olate form is essential for applications requiring efficient carbamoyl transfer; substituting a neutral carbamoylimidazole would result in reaction rates at least two orders of magnitude slower, severely compromising synthetic throughput.
- [1] Grzyb, J. A.; Shen, M.; Yoshina-Ishii, C.; Chi, W.; Brown, R. S.; Batey, R. A. Carbamoylimidazolium and thiocarbamoylimidazolium salts: novel reagents for the synthesis of ureas, thioureas, carbamates, thiocarbamates and amides. Tetrahedron 2005, 61, 7153–7175. View Source
